4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide
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Overview
Description
4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a phenylethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 1-phenylethylamine.
Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with butanoyl chloride in the presence of a base like pyridine to form 4-(2-methoxyphenoxy)butanoyl chloride.
Amidation Reaction: The intermediate 4-(2-methoxyphenoxy)butanoyl chloride is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(1-phenylethyl)butanamide.
Reduction: Formation of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butylamine.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenylethyl group can enhance binding affinity through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenoxy)-N-(1-phenylethyl)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butylamine: Similar structure but with an amine group instead of an amide group.
4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides stability and reactivity, while the phenylethyl group enhances its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(16-9-4-3-5-10-16)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIHGWHMSVIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24798263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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